molecular formula C16H29N3O3 B7930853 [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930853
M. Wt: 311.42 g/mol
InChI Key: BMQYPODQRWUAGO-PXYINDEMSA-N
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Description

The compound "[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester" is an interesting and complex molecule. It contains a variety of functional groups, including an amino group, a pyrrolidine ring, and a cyclopropyl group, which contribute to its unique chemical properties and potential applications. This compound has attracted attention in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester can be achieved through a multi-step process. Here’s a simplified outline:

  • Starting Materials: : The synthesis usually begins with readily available starting materials such as (S)-2-amino propionic acid and pyrrolidine.

  • Formation of Pyrrolidine Derivative: : The (S)-2-amino propionic acid is first converted into an ester or an amide derivative, which then undergoes a cyclization reaction to form the pyrrolidine ring. Specific reagents and catalysts are often required to ensure the stereochemical integrity of the product.

  • Introduction of Cyclopropyl Group: : The cyclopropyl group is introduced via a suitable reagent, often through a cyclopropanation reaction involving diazo compounds and transition metal catalysts.

  • Final Esterification: : The compound is finally esterified with tert-butyl alcohol to form the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound might involve:

  • Large-scale Reactors: : Using large reactors to control temperature and pressure conditions for optimal yield and purity.

  • Continuous Flow Chemistry: : Implementing continuous flow chemistry techniques to enhance efficiency and safety.

  • Purification Processes: : Utilizing advanced purification methods like crystallization, distillation, and chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can be oxidized to form various oxidized derivatives.

  • Reduction: : Undergoes reduction to form different reduced forms.

  • Substitution: : Participates in substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide in acidic conditions.

  • Reduction: : Common reagents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like alkyl halides for alkylation or halogenation reactions.

Major Products Formed:
  • Oxidized Derivatives: : Formation of ketones or aldehydes.

  • Reduced Derivatives: : Formation of alcohols or amines.

  • Substituted Derivatives: : New compounds with varied functional groups.

Scientific Research Applications

In Chemistry:

  • As a Building Block: : Used in the synthesis of more complex molecules.

  • Catalysis: : Acts as a catalyst in specific chemical reactions.

In Biology:
  • Enzyme Inhibitor: : Investigated as an inhibitor for specific enzymes.

  • Ligand: : Serves as a ligand in binding studies with proteins.

In Medicine:
  • Pharmaceutical Research: : Potential candidate for drug development.

  • Diagnostic Tools: : Used in the development of diagnostic assays.

In Industry:
  • Material Science: : Utilized in the creation of novel materials with unique properties.

  • Agrochemicals: : Investigated for use in agricultural chemicals.

Mechanism of Action

Molecular Targets and Pathways: The compound interacts with specific molecular targets, such as enzymes or receptors, through a series of binding interactions. These interactions often involve hydrogen bonding, van der Waals forces, and covalent bonding. The pathways influenced by the compound can include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of signal transduction pathways.

Comparison with Similar Compounds

Uniqueness:

  • Functional Groups: : The combination of amino, pyrrolidine, and cyclopropyl groups is unique.

  • Stereochemistry: : The specific stereochemical arrangement contributes to its unique properties.

List of Similar Compounds:
  • [1-((R)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: : Differing in stereochemistry.

  • N-cyclopropyl-N-methyl-2-(pyrrolidin-3-ylmethyl)-acetamide: : Similar structure but different functional groups.

  • Cyclopropyl-pyrrolidine derivatives: : Variations in the substituents and functional groups.

So there you have it—a detailed breakdown of [1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester! What sparked your interest in this compound?

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-8-7-12(9-18)10-19(13-5-6-13)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQYPODQRWUAGO-PXYINDEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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